N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 2. The triazole ring is further functionalized at position 5 with a thioether-linked 2-(benzo[d]thiazol-2-ylamino)acetamide moiety and at position 3 with a benzamide group via a methyl bridge. This structure combines pharmacophores known for diverse biological activities:
- Benzothiazole: Imparts antimicrobial and anticancer properties due to its electron-deficient aromatic system .
- 1,2,4-Triazole: Enhances metabolic stability and binding affinity to biological targets via hydrogen bonding .
The compound’s synthesis likely involves sequential alkylation and condensation reactions, as seen in analogous triazole-thiadiazole hybrids .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N6O2S2/c26-17-11-10-16(12-18(17)27)33-21(13-28-23(35)15-6-2-1-3-7-15)31-32-25(33)36-14-22(34)30-24-29-19-8-4-5-9-20(19)37-24/h1-12H,13-14H2,(H,28,35)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQBOXKNYRBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Triazole ring : Associated with a variety of biological activities including antifungal and anticancer properties.
- Benzamide structure : Often linked to neuroactive and anti-inflammatory effects.
The molecular formula is with a molecular weight of 544.65 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The benzo[d]thiazole and triazole moieties are particularly noted for enhancing bioactivity against various pathogens. A study indicated that compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. The inhibition of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX, has been highlighted as a mechanism through which this compound exerts its anticancer effects. By inhibiting CA IX, the compound disrupts pH regulation in tumor cells, potentially leading to reduced tumor growth .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes. For instance:
- Carbonic Anhydrase (CA) : The compound effectively inhibits CA IX, which is implicated in tumor acidification processes.
- Acetylcholinesterase (AChE) : Similar compounds have been evaluated for their ability to inhibit AChE, suggesting potential applications in treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study conducted by Evren et al. (2019) evaluated the antimicrobial efficacy of similar thiazole derivatives against various pathogens. Results showed that compounds with structural similarities exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against bacterial strains .
Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. Molecular dynamics simulations indicated strong binding affinity to CA IX .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Benzo[d]thiazole moiety | Enhances antimicrobial and anticancer properties |
| Triazole ring | Contributes to antifungal activity |
| Chlorine substituents | Increases lipophilicity and bioactivity |
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits significant antimicrobial activity. The benzo[d]thiazole and triazole moieties are known to enhance bioactivity against various pathogens, including bacteria and fungi. Further pharmacological evaluations are necessary to fully elucidate its therapeutic potential against resistant strains of bacteria and fungi.
Anticancer Activity
This compound also shows promise in anticancer applications. The structural components suggest potential interactions with cancer cell pathways. Research on similar compounds has demonstrated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types . Studies using cell lines such as MCF7 (breast cancer) have shown that compounds with similar structures exhibit significant cytotoxicity .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited promising results against resistant bacterial strains .
Case Study 2: Anticancer Screening
In vitro assays were conducted to assess the anticancer properties of compounds related to this benzamide derivative. The results showed that certain derivatives significantly inhibited the growth of breast cancer cells, indicating the potential for further development into therapeutic agents .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Lipophilicity : The 3,4-dichlorophenyl group in the target compound likely confers higher logP values compared to compounds 8a–c, which may enhance blood-brain barrier penetration .
- Anticancer Potential: Compounds with thiazole-thioacetamide motifs (e.g., 7b, 11 in ) show sub-2 µg/mL IC50 values against HepG-2 cells, suggesting the target compound may exhibit similar or superior activity .
Mechanistic and Stability Considerations
- Tautomerism : Unlike triazole-thiones (), the target compound’s thioacetamide group avoids tautomeric equilibria, which could simplify pharmacokinetic profiling .
- Synthetic Yield : Analogous S-alkylated triazoles () achieve 70–80% yields under reflux conditions, suggesting the target compound’s synthesis may follow similar efficiency .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions: (i) formation of the thioether linkage between benzothiazole and triazole precursors under acidic/basic conditions, (ii) introduction of the 3,4-dichlorophenyl group via nucleophilic substitution, and (iii) benzamide coupling. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for thioether formation), and stoichiometric ratios to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirms substitution patterns (e.g., benzothiazole NH at δ 10.2–11.5 ppm; triazole CH2 at δ 4.3–4.7 ppm).
- IR Spectroscopy : Detects key functional groups (C=O stretch at 1680–1700 cm⁻¹; S–C=S at 650–750 cm⁻¹).
- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 536.64) and fragmentation patterns .
Q. How can researchers screen for baseline biological activity?
Initial screening against cancer cell lines (e.g., NCI-60 panel) using MTT assays at 10–100 µM concentrations. Prioritize cell lines with high sensitivity (e.g., melanoma, breast cancer) and assess selectivity indices (IC50 values vs. normal fibroblasts). Parallel antimicrobial testing via microdilution (MIC against S. aureus, E. coli) is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values often arise from assay conditions (e.g., serum content, incubation time). Mitigate by:
- Standardizing protocols (e.g., 72-hour exposure in RPMI-1640 medium with 10% FBS).
- Validating target engagement via enzymatic assays (e.g., kinase inhibition profiling) or cellular thermal shift assays (CETSA) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What advanced computational methods predict binding modes?
Molecular docking (AutoDock Vina) against homology models of kinase domains (e.g., EGFR, VEGFR2) identifies key interactions:
Q. How does crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals:
- Intramolecular C–H⋯N hydrogen bonding stabilizes the triazole-benzothiazole interface.
- Dihedral angles (e.g., 45° between triazole and benzamide planes) influence solubility and membrane permeability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
